molecular formula C6H4LiN5O2 B2766864 Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2241140-74-7

Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2766864
CAS No.: 2241140-74-7
M. Wt: 185.07
InChI Key: JHAAFUZIDKNYLG-UHFFFAOYSA-M
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Description

Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a compound that belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. . The structure of this compound includes a lithium ion coordinated to a 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ligand, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step, high-throughput screening for optimal reaction conditions, and automated systems for lithium coordination to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a ligand in coordination chemistry to form complexes with various metals. These complexes are studied for their unique structural and electronic properties .

Biology and Medicine

In biology and medicine, this compound has shown promise as an antibacterial, antifungal, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in harsh industrial environments .

Mechanism of Action

The mechanism of action of Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but without the lithium ion.

    7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Contains a carboxamide group instead of a carboxylate.

    7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-methylcarboxylate: Contains a methyl group on the carboxylate.

Uniqueness

The presence of the lithium ion in Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate enhances its stability and reactivity compared to similar compounds. This unique feature allows it to form more stable complexes with metals and exhibit distinct biological activities .

Properties

IUPAC Name

lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2.Li/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6;/h1-2H,7H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAAFUZIDKNYLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NC2=NC=NN2C(=C1C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4LiN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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